![molecular formula C19H21F3N2O2 B2531715 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 953915-70-3](/img/structure/B2531715.png)
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamides with potential therapeutic applications has been a subject of interest in recent research. Specifically, a new series of benzamides with a furan moiety and a piperazine ring has been developed. These compounds, including 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, were synthesized with the aim of finding effective treatments for Alzheimer’s disease. The synthesis process involved the structural confirmation of the compounds using IR, 1H-NMR, and EI-MS spectral data. One of the compounds, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, demonstrated significant enzyme inhibition activity against butyrylcholinesterase, which is a target for Alzheimer’s disease therapy .
Molecular Structure Analysis
The molecular structure of these benzamides plays a crucial role in their biological activity. The presence of the 4-ethylphenyl group in the compound 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide was found to enhance its potential as a therapeutic agent. This suggests that the substitution pattern on the phenyl ring is an important factor in determining the efficacy of these molecules. The molecular docking studies conducted on these compounds further support the importance of their structural features in their therapeutic action .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these benzamides are not detailed in the provided data. However, it can be inferred that the reactions would involve the formation of amide bonds and possibly the use of reagents to introduce the furan and piperazine moieties. The synthesis likely involves multiple steps, each requiring careful control of reaction conditions to ensure the desired product is obtained with high purity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides can greatly influence their pharmacological profile. The compounds synthesized in the study were characterized by spectral data, which is essential for confirming their structure. The presence of the trifluoromethyl group in the benzamide ring is a common feature in compounds with antiarrhythmic activity, as seen in another study where N-(piperidylalkyl)trifluoroethoxybenzamides were synthesized and evaluated. The basicity of the amine nitrogen and the nature of the link between the heterocycle and the amide nitrogen were found to be critical for the antiarrhythmic activity of these compounds . This suggests that the electronic properties and the ability to form hydrogen bonds could be key factors in the activity of these benzamides.
properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c20-19(21,22)17-6-2-1-5-16(17)18(25)23-12-14-7-9-24(10-8-14)13-15-4-3-11-26-15/h1-6,11,14H,7-10,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLPKDLGHDQZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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